(1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a pyrazole ring, which are all attached to a methanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
- (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H13ClN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2 |
InChI Key |
HMBZCCQHAIYIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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